2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound that features a brominated indole moiety linked to a phenoxyacetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-oxo-1,2-dihydro-3H-indole.
Formation of Indole Derivative: The brominated indole is then reacted with formaldehyde and a base to form the indole-3-ylidene intermediate.
Coupling with Phenoxyacetic Acid: The indole-3-ylidene intermediate is coupled with 4-bromo-2-hydroxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indole structure, potentially yielding alcohol derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the indole moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of brominated indole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID likely involves interactions with specific molecular targets, such as enzymes or receptors. The brominated indole moiety may play a key role in binding to these targets, while the phenoxyacetic acid structure could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-bromophenylacetic acid: A simpler compound with a similar phenoxyacetic acid structure but lacking the indole moiety.
2-bromo-3-indoleacetic acid: Another brominated indole derivative with different substitution patterns.
5-bromo-2-oxo-1,2-dihydro-3H-indole-3-acetic acid: A compound with a similar indole structure but different functional groups.
Uniqueness
The uniqueness of 2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its combination of a brominated indole moiety with a phenoxyacetic acid structure
Properties
Molecular Formula |
C17H11Br2NO4 |
---|---|
Molecular Weight |
453.1 g/mol |
IUPAC Name |
2-[4-bromo-2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H11Br2NO4/c18-10-2-4-15(24-8-16(21)22)9(5-10)6-13-12-7-11(19)1-3-14(12)20-17(13)23/h1-7H,8H2,(H,20,23)(H,21,22)/b13-6- |
InChI Key |
MNFFIIITZCYDIF-MLPAPPSSSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)C(=O)N2 |
Isomeric SMILES |
C1=CC2=C(C=C1Br)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/C(=O)N2 |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.